N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide
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Overview
Description
N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Substitution Reactions: The piperazine core is then functionalized with the 2-methoxyphenyl group through nucleophilic substitution reactions.
Amidation: The final step involves the coupling of the substituted piperazine with 2,4-difluorophenylbutanoic acid or its derivatives under amidation conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenols or quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NaOH, NH3).
Major Products
Oxidation: Formation of phenols or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide
- N-(2,4-Difluorophenyl)-4-[4-(2-hydroxyphenyl)piperazin-1-yl]butanamide
Uniqueness
N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide is unique due to the presence of both the 2,4-difluorophenyl and 2-methoxyphenyl groups, which may confer distinct pharmacological properties compared to its analogs. These structural differences can lead to variations in binding affinity, selectivity, and overall biological activity.
Properties
CAS No. |
923024-81-1 |
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Molecular Formula |
C21H25F2N3O2 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide |
InChI |
InChI=1S/C21H25F2N3O2/c1-28-20-6-3-2-5-19(20)26-13-11-25(12-14-26)10-4-7-21(27)24-18-9-8-16(22)15-17(18)23/h2-3,5-6,8-9,15H,4,7,10-14H2,1H3,(H,24,27) |
InChI Key |
UABYUWLIBPQHBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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